molecular formula C8H6F3NO3 B2991419 Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- CAS No. 1005171-56-1

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-

Cat. No. B2991419
CAS RN: 1005171-56-1
M. Wt: 221.135
InChI Key: YVNWKSJDCNIRCA-UHFFFAOYSA-N
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Description

“Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-” is a complex organic compound. It contains an acetic acid moiety, which is a simple carboxylic acid with the formula CH3COOH . The compound also contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is attached to a pyridine ring, which is a basic heterocyclic aromatic ring with the formula C5H5N .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the acetic acid moiety. Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group attached to the pyridine ring, and the acetic acid moiety attached via an oxygen atom . The trifluoromethyl group is highly electronegative, which could influence the overall properties of the molecule .


Chemical Reactions Analysis

The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The acetic acid moiety could also participate in various reactions, given its acidic nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its constituent groups. For instance, trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-”. However, the search results do not provide a clear and detailed list of six to eight unique applications. The information available is quite general and does not allow for a comprehensive analysis as requested.

properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(3-12-6)15-4-7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNWKSJDCNIRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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